molecular formula C17H19ClN2O4S B2893365 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034599-74-9

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2893365
CAS RN: 2034599-74-9
M. Wt: 382.86
InChI Key: OPJLYJQYBASKRU-UHFFFAOYSA-N
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Description

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide, commonly known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Light-Switchable Polymers

A study by Sobolčiak et al. (2013) detailed the synthesis and characterization of a novel cationic polymer that transforms into a zwitterionic carboxybetaine form upon irradiation at 365 nm. This feature enables the polymer to condense and release double-strand DNA, tested by gel electrophoresis and surface plasmon resonance experiments, and to switch the antibacterial activity to a non-toxic character for Escherichia coli bacterial cells in solution and at the surface using self-assembled monolayers (Sobolčiak et al., 2013).

Novel Acid-Catalyzed Rearrangement for Synthesis

Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are useful for the synthesis of both anthranilic acid derivatives and oxalamides. The method is high yielding and operationally simple (Mamedov et al., 2016).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Martínez-Martínez et al. (1998) synthesized and investigated the structures of symmetric and non-symmetric oxamides. They found that compounds like N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. The study contributes to understanding the structural properties of oxamide derivatives (Martínez-Martínez et al., 1998).

Reactivity of Oxalamide-Based Carbene

Research by Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene. They found that this carbene exhibits unique reactions with various substances, yielding products like cyclopropanation and selenide, and forming complexes with elements like Rhodium. This study opens avenues for the application of oxalamide-based carbene in organic synthesis and organometallic chemistry (Braun et al., 2012).

properties

IUPAC Name

N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-23-12-6-4-3-5-11(12)9-19-16(21)17(22)20-10-13(24-2)14-7-8-15(18)25-14/h3-8,13H,9-10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJLYJQYBASKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide

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